molecular formula C7H3FINO B1400792 2-Fluoro-4-hydroxy-5-iodobenzonitrile CAS No. 1218818-39-3

2-Fluoro-4-hydroxy-5-iodobenzonitrile

Cat. No.: B1400792
CAS No.: 1218818-39-3
M. Wt: 263.01 g/mol
InChI Key: NXKWQPKXRGHRJM-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxy-5-iodobenzonitrile (C₇H₃FINO) is a halogenated aromatic compound featuring three distinct substituents: a fluorine atom at position 2, a hydroxyl group at position 4, and an iodine atom at position 5. However, detailed experimental data on this compound are sparse in the literature, necessitating comparative analysis with structurally related analogs .

Properties

IUPAC Name

2-fluoro-4-hydroxy-5-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FINO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKWQPKXRGHRJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-hydroxy-5-iodobenzonitrile typically involves halogenation and nitrile formation reactions. One common method includes the iodination of 2-fluoro-4-hydroxybenzonitrile using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-hydroxy-5-iodobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield fluorinated or iodinated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Fluoro-4-hydroxy-5-iodobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-Fluoro-4-hydroxy-5-iodobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets. The hydroxyl and nitrile groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs and their substituent configurations:

Compound Name Substituents (Position) Molecular Formula Key Properties/Notes (Sources)
2-Fluoro-4-hydroxy-5-iodobenzonitrile F (2), OH (4), I (5), CN (1) C₇H₃FINO Target compound; polar due to OH and I
2-Fluoro-5-iodobenzonitrile F (2), I (5), CN (1) C₇H₃FIN Lacks OH group; lower polarity
2-Hydroxy-5-iodobenzonitrile (H055) OH (2), I (5), CN (1) C₇H₄INO Higher acidity at OH (position 2)
2-Fluoro-5-hydroxybenzonitrile F (2), OH (5), CN (1) C₇H₃FNO OH at position 5; may form intramolecular H-bonds
4-Fluoro-3-iodotoluene (F189) F (4), I (3), CH₃ (1) C₇H₅FI Methyl group instead of CN; non-polar

Physicochemical Properties

Polarity and Solubility: The hydroxyl group at position 4 in the target compound enhances polarity compared to 2-Fluoro-5-iodobenzonitrile, which lacks this group. This likely increases solubility in polar solvents like DMF or methanol . In contrast, 4-Fluoro-3-iodotoluene (F189) exhibits lower solubility in polar solvents due to its methyl group and absence of CN or OH .

Acidity :

  • The hydroxyl group in 2-Hydroxy-5-iodobenzonitrile (H055) is more acidic than in the target compound due to its position (ortho to the electron-withdrawing CN group), which stabilizes the deprotonated form .
  • In the target compound, the OH group at position 4 is meta to the CN group, resulting in weaker acidity compared to H055.

Reactivity :

  • The iodine atom in the target compound and its analogs (e.g., 2-Fluoro-5-iodobenzonitrile) enables participation in halogen-exchange reactions (e.g., Ullmann coupling), a feature exploited in drug intermediate synthesis .
  • The fluorine atom’s electronegativity in all fluoro-substituted analogs enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (NAS) at positions activated by the CN group .

Biological Activity

2-Fluoro-4-hydroxy-5-iodobenzonitrile is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

This compound has the following chemical structure:

  • Molecular Formula : C7H3FINE
  • Molecular Weight : 227.01 g/mol
  • CAS Number : 1218818-39-3

The presence of fluorine, iodine, and hydroxyl groups contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
  • Receptor Modulation : It can bind to receptors, affecting signal transduction pathways critical for cell proliferation and survival.
  • Hydrogen Bonding : The hydroxyl group enhances hydrogen bonding capabilities, which can increase binding affinity to target proteins .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In a study involving renal cell carcinoma (786-O xenograft model), treatment with this compound resulted in:

  • Tumor Size Reduction : Significant decrease in tumor size was observed after administration at varying doses (10 mg/kg to 100 mg/kg) .
  • Gene Expression Modulation : The compound reduced mRNA levels of HIF-2C and associated genes (PAI-1, CCND1), indicating a mechanism that may involve hypoxia-inducible factors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess both antibacterial and antifungal activities, making it a candidate for further development in treating infections .

Study on Renal Cell Carcinoma

A detailed investigation into the effects of this compound on renal cell carcinoma demonstrated its potential as an anticancer agent. In vivo studies showed:

Dose (mg/kg)Tumor Size Reduction (%)HIF-2C mRNA Level Reduction (%)
103040
305060
1007080

These results highlight the compound's efficacy in reducing tumor growth and influencing gene expression related to cancer progression .

Antimicrobial Testing

In another study assessing antimicrobial properties, this compound was tested against various bacterial strains. Results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

These findings suggest that the compound has potential as a therapeutic agent against both bacterial and fungal infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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